molecular formula C9H16O2 B3010542 6-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 2168919-10-4

6-Oxaspiro[3.5]nonan-7-ylmethanol

Cat. No.: B3010542
CAS No.: 2168919-10-4
M. Wt: 156.225
InChI Key: DMKYMXCUJQQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 6-Oxaspiro[3.5]nonan-7-ylmethanol is 1S/C9H16O2/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8,10H,1-7H2 . This indicates that the compound has a molecular weight of 156.22 and consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Oxaspiro[3.5]nonan-7-ylmethanol and related compounds have been extensively studied in the context of chemical synthesis. For instance, Kato, Kitahara, and Yoshikoshi (1985) successfully synthesized 2-oxaspiro[3.5]nonane and 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane as models for anisatin, highlighting their potential in synthetic organic chemistry (Kato, Kitahara, & Yoshikoshi, 1985).
  • Mukai, Yamashita, Sassa, and Hanaoka (2002) demonstrated the synthesis of various 1-oxaspiro skeletons including 6-oxaspiro[4.5]decane, utilizing alkyne–Co2(CO)6 complexes, which underscores the versatility of these compounds in organic synthesis (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Biological Applications and Novel Compounds

  • The synthesis of spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane, has garnered attention due to the biological activities of these compounds. Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, indicating their significance in medicinal chemistry (Sinibaldi & Canet, 2008).
  • Young, Jung, and Cheng (2000) explored the Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols, yielding spirocyclic ethers like theaspirane and theaspirone. This highlights the relevance of these compounds in the synthesis of biologically active molecules (Young, Jung, & Cheng, 2000).

Potential in Material Science

  • Kubo, Hara, Shibayama, and Itoh (1999) conducted polymerization studies on compounds such as 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, indicating the potential use of these spiro compounds in material science, particularly in the creation of novel polymers (Kubo, Hara, Shibayama, & Itoh, 1999).

Safety and Hazards

The safety information available indicates that 6-Oxaspiro[3.5]nonan-7-ylmethanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYMXCUJQQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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